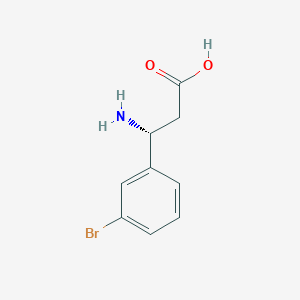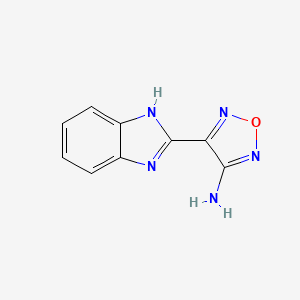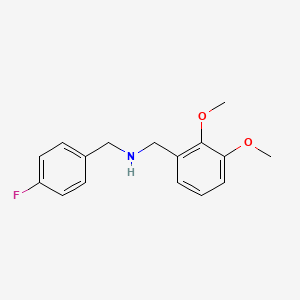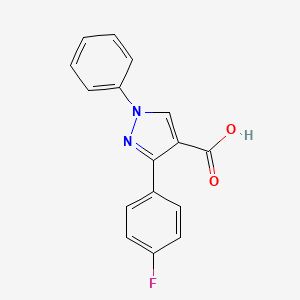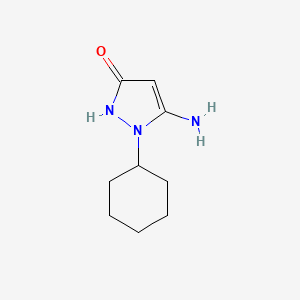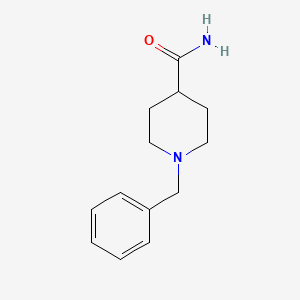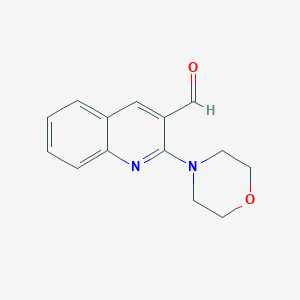![molecular formula C11H6ClNO3 B1270543 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde CAS No. 332382-81-7](/img/structure/B1270543.png)
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
Descripción general
Descripción
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde (CDQ) is a heterocyclic aldehyde that is widely used in scientific research applications. It is a colorless, crystalline compound that is soluble in water and has a melting point of approximately 127°C. CDQ is used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde and its derivatives have been widely explored in chemical synthesis. For example, a study by Li (2015) demonstrated a visible-light-induced radical bromination technique using this compound, leading to the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This method showed significant improvement in yield compared to previous methods, highlighting its efficiency in synthesizing chemical intermediates (Yang Li, 2015).
Antioxidant Properties
The antioxidant properties of quinoline derivatives, including those related to this compound, have been a subject of research. A study by Subashini, Roopan, and Khan (2010) reported the synthesis of 2-chloroquinoline-3-carbaldehydes and their derivatives, demonstrating significant radical scavenging activity. This indicates potential applications in areas where antioxidant properties are valuable (R. Subashini, S. Roopan, F. Khan, 2010).
Mecanismo De Acción
Target of Action
It is known to be a starter in the synthesis of quinoline-based natural products , which are often involved in various biological activities.
Mode of Action
It is known that the compound has been used in the synthesis of potent analogues of antitumor agents , suggesting it may interact with its targets to modulate their function.
Biochemical Pathways
As a starter in the synthesis of quinoline-based natural products , it may indirectly influence various biochemical pathways through these products.
Result of Action
It has been used in the synthesis of potent analogues of antitumor agents , suggesting it may have a role in modulating cellular functions related to tumor growth and proliferation.
Análisis Bioquímico
Biochemical Properties
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of quinoline-based natural products, where it acts as a starter compound . The interactions of this compound with these biomolecules are primarily based on its chemical structure, which allows it to form stable complexes and participate in catalytic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Additionally, it has been observed to impact cell proliferation and apoptosis, indicating its potential use in cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cell division . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3/c12-11-7(4-14)1-6-2-9-10(16-5-15-9)3-8(6)13-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGNLHCLPBIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357212 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332382-81-7 | |
| Record name | 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)


